H-Orn(Fmoc)-OH H-Orn(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 147071-84-9
VCID: VC21536658
InChI: InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol

H-Orn(Fmoc)-OH

CAS No.: 147071-84-9

VCID: VC21536658

Molecular Formula: C20H22N2O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

H-Orn(Fmoc)-OH - 147071-84-9

Description

H-Orn(Fmoc)-OH, also known as L-Ornithine, N5-[(9H-fluoren-9-ylmethoxy)carbonyl]-, is a protected amino acid derivative commonly used in peptide synthesis. The compound is a crucial building block in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process, preventing unwanted reactions and ensuring the integrity of the peptide chain.

Synthesis

The synthesis of H-Orn(Fmoc)-OH typically involves the reaction of ornithine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base to protect the amino group. This process is crucial for preventing side reactions during peptide synthesis.

Applications

H-Orn(Fmoc)-OH is primarily used in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis, where it helps maintain the structural integrity of the peptide by protecting the amino group until it is needed for coupling reactions.

Research Findings

Research on H-Orn(Fmoc)-OH and similar compounds has focused on their role in peptide synthesis and the development of new peptides with specific biological activities. For example, derivatives of ornithine have been used in the synthesis of marine siderophores, which are important for iron chelation in marine environments .

Biological Significance

Ornithine derivatives, including those protected with Fmoc groups, are essential in the synthesis of biologically active peptides. These peptides can have various functions, including antimicrobial activities or the ability to induce specific structural conformations in proteins .

Comparison with Other Fmoc-Protected Amino Acids

CompoundMolecular FormulaMolecular Weight
H-Orn(Fmoc)-OHC20H22N2O4354.4 g/mol
Fmoc-Orn(Fmoc)-OHC35H32N2O6576.6 g/mol
Fmoc-Orn-OH.HClC20H23ClN2O4390.86 g/mol
CAS No. 147071-84-9
Product Name H-Orn(Fmoc)-OH
Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
IUPAC Name (2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
Standard InChIKey UZQSWMYLYLRAMJ-SFHVURJKSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)[O-])[NH3+]
Synonyms H-Orn(Fmoc)-OH;147071-84-9;N?-Fmoc-L-ornithine;ZINC2560767;7211AH;AKOS015909587;AK187050;FT-0697705;I14-32628
PubChem Compound 7019764
Last Modified Aug 15 2023

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